
Trityl olMesartan acid
Übersicht
Beschreibung
Trityl olMesartan acid is a chemical compound with the molecular formula C43H40N6O3 and a molecular weight of 688.82 g/mol . It is an impurity of olmesartan medoxomil, an anti-hypertensive drug . This compound is characterized by its complex structure, which includes a triphenylmethyl (trityl) group attached to the olmesartan molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trityl olMesartan acid involves multiple steps, starting from 1H-imidazole-5-carboxylic acid derivatives. The key steps include the protection of functional groups, formation of the tetrazole ring, and introduction of the trityl group . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran and reagents like lithium hydroxide for hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity of the final product. Techniques such as crystallization and chromatography are commonly employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Trityl olMesartan acid undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trityl alcohol derivatives, while reduction can produce trityl hydrides .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Trityl olmesartan acid serves as a crucial intermediate in the production of olmesartan medoxomil, which has several pharmacological applications:
- Antihypertensive Treatment : As an angiotensin II receptor blocker, it is primarily used to manage hypertension and prevent cardiovascular diseases such as heart failure and myocardial infarction .
- Research on Impurities : Studies have focused on identifying and characterizing impurities associated with olmesartan medoxomil production. Understanding these impurities can enhance the safety and efficacy of the final pharmaceutical products .
Characterization Techniques
Characterization of this compound and its derivatives employs various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is used to elucidate the molecular structure and confirm the presence of functional groups within this compound .
- High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to assess purity levels and quantify impurities during synthesis .
- Single-Crystal X-ray Diffraction : This technique provides detailed structural information about this compound, aiding in understanding its solid-state properties .
Case Studies
Several case studies highlight the significance of this compound in pharmaceutical development:
- Synthesis Optimization : A study demonstrated an improved synthetic route yielding trityl olmesartan medoxomil with over 99% purity, emphasizing reduced reaction times and enhanced isolation procedures .
- Impurity Control : Research identified two principal process-related impurities during the synthesis of olmesartan medoxomil, leading to modifications in production protocols to minimize these contaminants .
Wirkmechanismus
The mechanism of action of Trityl olMesartan acid is primarily related to its role as an impurity in olmesartan medoxomil. Olmesartan medoxomil is an angiotensin II receptor blocker that prevents the binding of angiotensin II to its receptors, thereby reducing blood pressure . This compound, being an impurity, does not have a direct therapeutic effect but may influence the overall pharmacokinetics and pharmacodynamics of the drug .
Vergleich Mit ähnlichen Verbindungen
Olmesartan Medoxomil: The parent compound, used as an anti-hypertensive drug.
Trityl Olmesartan Medoxomil: Another impurity of olmesartan medoxomil with a similar structure.
N-Trityl Olmesartan Ethyl: An intermediate in the synthesis of olmesartan medoxomil.
Uniqueness: Trityl olMesartan acid is unique due to its specific structure, which includes the trityl group attached to the olmesartan molecule. This structural feature distinguishes it from other impurities and intermediates, making it a valuable compound for studying the synthesis and quality control of olmesartan medoxomil .
Biologische Aktivität
Trityl olmesartan acid is a derivative of olmesartan, an angiotensin II receptor blocker (ARB) used primarily in the treatment of hypertension. This compound exhibits distinct biological activities that contribute to its therapeutic efficacy. This article delves into the synthesis, pharmacological mechanisms, and clinical implications of this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is synthesized through a series of chemical reactions that involve the modification of olmesartan medoxomil. The synthesis typically includes:
- Deesterification : The ester bond in olmesartan medoxomil is hydrolyzed to yield olmesartan.
- Tritylation : The resulting olmesartan undergoes tritylation, where a trityl group is added to enhance its pharmacokinetic properties.
The structural formula of this compound reveals that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, which is crucial for its biological activity .
This compound functions as an antagonist to the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it inhibits the actions of angiotensin II, a potent vasoconstrictor involved in blood pressure regulation. The primary mechanisms include:
- Vasodilation : By preventing angiotensin II from binding to AT1 receptors in vascular smooth muscle, this compound promotes vasodilation, leading to reduced blood pressure.
- Decreased Aldosterone Secretion : Inhibition of AT1 receptors also reduces aldosterone release from the adrenal glands, further contributing to lower blood pressure and decreased fluid retention .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Bioavailability : Approximately 26%, unaffected by food intake.
- Volume of Distribution : About 17 L, indicating a high affinity for plasma proteins.
- Half-Life : Ranges from 10 to 15 hours, allowing for once-daily dosing.
- Elimination : Primarily through urine (35-50% unchanged) and feces .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy of this compound in managing hypertension:
- HONEST Study : A large-scale study involving 21,340 patients demonstrated significant reductions in clinic systolic blood pressure (CSBP) among those treated with olmesartan-based therapies. Patients with masked hypertension showed a decrease in CSBP by 1.0 mm Hg, while those with poorly controlled hypertension experienced a reduction of 23.1 mm Hg over 16 weeks .
- Comparison with Other ARBs : this compound has been compared with other ARBs like losartan and valsartan. It exhibited superior efficacy in lowering blood pressure without significant adverse effects, making it a preferred choice for patients with comorbid conditions .
- Safety Profile : The safety profile of this compound is favorable, with low incidences of side effects such as dizziness and renal impairment reported in clinical trials .
Data Table: Comparison of Pharmacological Properties
Property | This compound | Olmesartan Medoxomil | Losartan |
---|---|---|---|
Bioavailability | 26% | 25% | 33% |
Volume of Distribution | 17 L | 16 L | 34 L |
Half-Life | 10-15 hours | 13 hours | 2 hours |
Primary Route of Elimination | Urine (35-50% unchanged) | Urine (35%) | Urine (65%) |
Common Side Effects | Dizziness | Dizziness | Hypotension |
Eigenschaften
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMIXBFMUWHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597610 | |
Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761404-85-7 | |
Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.